molecular formula C16H12O8 B037798 Laricitrin CAS No. 53472-37-0

Laricitrin

Cat. No. B037798
CAS RN: 53472-37-0
M. Wt: 332.26 g/mol
InChI Key: CFYMYCCYMJIYAB-UHFFFAOYSA-N
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Description

Laricitrin is an O-methylated flavonol, a type of flavonoid . It is found in red grape (absent in white grape) and in Vaccinium uliginosum (bog billberries) . It is one of the phenolic compounds present in wine .


Synthesis Analysis

Laricitrin is formed from myricetin by the action of the enzyme myricetin O-methyltransferase . It is further methylated by laricitrin 5’-O-methyltransferase into syringetin .


Molecular Structure Analysis

The molecular formula of Laricitrin is C16H12O8 . Its molar mass is 332.264 g/mol . The IUPAC name for Laricitrin is 2-(3,4-Dihydroxy-5-methoxyphenyl)-3,5,7-trihydroxy-4H-chromen-4-one .


Physical And Chemical Properties Analysis

Laricitrin has a density of 1.7±0.1 g/cm^3 . Its boiling point is 667.4±55.0 °C at 760 mmHg . The vapour pressure of Laricitrin is 0.0±2.1 mmHg at 25°C .

Scientific Research Applications

  • Ecological and Chemotaxonomic Significance : Laricitrin and related compounds help distinguish different taxa within the section Spirocarpos and are indicative of the ecological conditions of sandy dunes (Bertoli Alessandra et al., 2010).

  • Anticancer Properties : Lariciresinol, a related compound, inhibits cell proliferation and induces apoptosis in human HepG2 cells, potentially via the ubiquitin-proteasome pathway (Zhanjun Ma et al., 2016). Laricitrin also ameliorates lung cancer-mediated dendritic cell suppression and potentiates the anticancer activity of cisplatin in mouse models (Wei-An Chang et al., 2016).

  • Bactericidal Activity : Lauric acid, a liposomal derivative, demonstrates strong bactericidal activity against Propionibacterium acnes, a bacteria linked to inflammatory acne (Darren Yang et al., 2009).

  • Multidirectional Biological Activities : Laricitrin and its structural analogues, like syringetin and ayanin, exhibit antioxidant, antimutagenic, hepatoprotective, antidiabetic, and antilipogenic properties (Marcelina Chmiel & Monika Stompor-Gorący, 2022).

  • Presence in Natural Sources : Laricitrin is found in red grapes, with a concentration of 5.65% (F. Mattivi et al., 2006), and as a novel flavonol, Laricitrin 3-O-(6′′-acetyl)-glucoside, in Norway spruce needles (R. Slimestad & K. Hostettmann, 1996).

  • Therapeutic Potential : Myricitrin, a glycosyloxyflavone related to laricitrin, shows promise in ameliorating diabetic nephropathy and other diabetic complications, as well as possessing anti-inflammatory and antinociceptive properties (T. Dua et al., 2021; A. A. Oroojan et al., 2019; S. Qi et al., 2017; F. Meotti et al., 2006).

  • Non-toxicity and Hepatoprotection : Lauric acid is non-toxic even at high doses in rats (H. Khan et al., 2020), and myricitrin exhibits significant hepatoprotective activity (R. Domitrović et al., 2015).

  • Potential Antipsychotic Effects : Myricitrin has demonstrated antipsychotic-like effects in animal models (M. Pereira et al., 2011).

properties

IUPAC Name

2-(3,4-dihydroxy-5-methoxyphenyl)-3,5,7-trihydroxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O8/c1-23-11-3-6(2-9(19)13(11)20)16-15(22)14(21)12-8(18)4-7(17)5-10(12)24-16/h2-5,17-20,22H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFYMYCCYMJIYAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)O)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40415210
Record name Laricitrin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40415210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Laricitrin

CAS RN

53472-37-0
Record name Laricitrin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53472-37-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Laricitrin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053472370
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Laricitrin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40415210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LARICITRIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JQZ2DUC4C9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name Laricitrin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0126497
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,260
Citations
WA Chang, JY Hung, SF Jian, YS Lin, CY Wu, YL Hsu… - Oncotarget, 2016 - ncbi.nlm.nih.gov
… We consequently assessed whether the inhibitory effect of laricitrin on IL-10 production contributes to improved effects of laricitrin on DC differentiation and maturation. Laricitrin …
Number of citations: 12 www.ncbi.nlm.nih.gov
S Lee, YJ Choi, C Huo, A Alishir, KS Kang, IH Park… - Antioxidants, 2023 - mdpi.com
Human skin comprises the epidermis and dermis, which perform interactive functional activities with each other in order to maintain the skin’s tensile strength. In particular, the dermal …
Number of citations: 8 www.mdpi.com
WA Chang, JY Hung, YM Tsai, YL Hsu… - Oncology …, 2016 - spandidos-publications.com
… Laricitrin, a dietary flavonoid derivative present … Laricitrin is a flavonol that is present predominantly as 3-glucoside (13). The present study investigated the association between laricitrin …
Number of citations: 11 www.spandidos-publications.com
N Castillo-Muñoz, S Gómez-Alonso… - Journal of agricultural …, 2007 - ACS Publications
… In addition, the methoxylated trisubstituted flavonols, laricitrin and … 3-galactosides of kaempferol and laricitrin, the 3-glucuronide of … The presence of laricitrin, syringetin, and laricitrin 3-…
Number of citations: 434 pubs.acs.org
F Mattivi, R Guzzon, U Vrhovsek… - Journal of agricultural …, 2006 - ACS Publications
… In this paper, the study of syringetin and laricitrin was included since they were required for the classification of red and white grape varieties on the base of their flavonol profiles. …
Number of citations: 713 pubs.acs.org
T Jha, MN Reddy - Biomedical Sciences and Computational Biology - researchgate.net
… Laricitrin binds with angiotensin converting enzyme nearby the binding site whereas it binds … that Laricitrin can be proved to be potent inhibitor of key-proteins of RAAS. Laricitrin and …
Number of citations: 2 www.researchgate.net
YL Hsu - American Journal of Respiratory and Critical Care …, 2016 - search.proquest.com
Methods CD14+ monocytes were purified from peripheral blood mononuclear cells (PBMCs) obtained from healthy consenting donors using CD14+ monoclonal antibody-conjugated …
Number of citations: 0 search.proquest.com
YL Hsu - A80-C. MOLECULAR AND IMMUNOBIOLOGY OF …, 2016 - atsjournals.org
Conclusions This study is the first to reveal that larcitrin can decrease the inhibitory effects of lung cancer on DC differentiation and function. These results suggest that larcitrin acts as …
Number of citations: 0 www.atsjournals.org
R Slimestad, ØM Andersen, GW Francis, A Marston… - Phytochemistry, 1995 - Elsevier
… While syringetin and laricitrin glycosides are rare, some derivatives have been reported to … now supposed [9], is supported by our finding of laricitrin 3-rutinoside (6) and 3-glucoside (7) …
Number of citations: 92 www.sciencedirect.com
I Hermosín-Gutiérrez, N Castillo-Muñoz… - … in authentication of …, 2011 - ACS Publications
… In contrast, white grapes do not contain any flavonol derived from myricetin, laricitrin and syringetin. In addition, grapes usually contain traces of rutin (quercetin 3-O-rutinoside). Grape …
Number of citations: 63 pubs.acs.org

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